molecular formula C17H20FN3O2 B2677068 azepan-1-yl(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone CAS No. 1210031-70-1

azepan-1-yl(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone

Cat. No. B2677068
CAS RN: 1210031-70-1
M. Wt: 317.364
InChI Key: PXLCVSMLQJLPCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of azepan-1-yl-(4-fluorophenyl)methanone consists of a seven-membered azepane ring attached to a fluorophenyl group via a methanone linkage .

Scientific Research Applications

Photolysis and Thermolysis Studies

  • Research has demonstrated the potential of azepan and related compounds in photolysis and thermolysis reactions, providing a pathway to synthesize diverse 3H-azepines. These processes are crucial for creating complex organic molecules that have applications in drug discovery and development. For example, the photolysis of ortho-substituted aryl azides in methanol-tetrahydrofuran solution leads to the formation of 3-substituted 2-methoxy-3H-azepines, showcasing the versatility of these compounds in synthetic organic chemistry (Purvis et al., 1984).

Inhibitor Identification for Biochemical Applications

  • Novel azepane derivatives have been explored for their role as inhibitors against various biological targets. For instance, certain azepane isomers of AM-2233 and AM-1220, along with the detection of URB597, an inhibitor of fatty acid amide hydrolase, underline the significant bioactive potential of these compounds. This has implications for developing new therapeutic agents and understanding biochemical pathways (Nakajima et al., 2012).

Radioligand Development for Imaging

  • The synthesis and evaluation of carbon-11 labeled compounds, such as (S,S)-CFMME and (R)-OHDMI, as potent inhibitors of norepinephrine reuptake, have been explored for their potential as radioligands in imaging central norepinephrine transporters with PET. This research highlights the application of azepan derivatives in developing diagnostic tools for neurological disorders (Schou et al., 2006).

PKB Inhibitors for Therapeutic Applications

  • The structure-based optimization of azepane derivatives has led to the discovery of potent PKB inhibitors, offering new avenues for cancer treatment. By modifying the molecular structure to enhance plasma stability and inhibitory activity, researchers are paving the way for new cancer therapies (Breitenlechner et al., 2004).

Antimicrobial Activity

  • Azepan derivatives have also been investigated for their antimicrobial properties, with some compounds showing promising activity against various pathogens. This research is crucial in the fight against drug-resistant bacteria, offering potential new compounds for antimicrobial therapies (Kumar et al., 2012).

Luminescence Switching for Material Science

  • In the field of materials science, certain azepan derivatives demonstrate unique properties, such as luminescence switching between delayed fluorescence and room-temperature phosphorescence. These findings have potential applications in the development of new optoelectronic devices and sensors (Wen et al., 2021).

properties

IUPAC Name

azepan-1-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-23-15-12-21(14-8-6-13(18)7-9-14)19-16(15)17(22)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLCVSMLQJLPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azepan-1-yl(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone

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